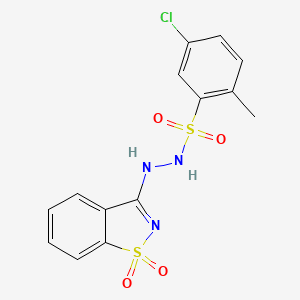

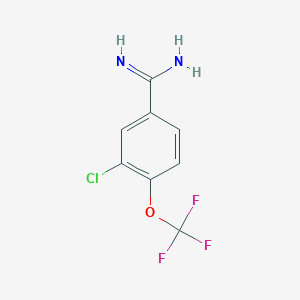

N-(3,4-dimethylphenyl)-1H-indazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Wissenschaftliche Forschungsanwendungen

Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines

- Application Summary : This research focuses on the synthesis and cyclization of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. These compounds are used as starting materials for the synthesis of a variety of heterocyclic systems, such as the pyrimidine skeleton, which is commonly found in pharmaceuticals, fungicides, and herbicides .

- Methods of Application : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate was used to produce 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

- Results : The combined spectral data obtained by 1H-, 13C-, 1H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .

Design, Synthesis and Antifungal/Insecticidal Evaluation of Novel Cinnamide Derivatives

- Application Summary : This research focuses on the design, synthesis, and evaluation of novel cinnamide derivatives, which have shown a variety of biological properties, such as nervous central system depressant, anticonvulsant, muscle relaxant, antiallergic, antineoplastic and anti-infective activities .

- Methods of Application : The research involved the synthesis of new N-aryl-β-alanines and their cyclization products .

- Results : Preliminary results showed that all the title compounds had certain fungicidal activities against seven plant pathogens at a concentration of 50 μg/mL .

Applications of 3,4-Dimethylphenylhydrazine Hydrochloride

- Application Summary : This compound is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

- Methods of Application : The reaction will need reagent K2CO3, and the menstruum ethanol .

- Results : The product of the reaction is 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

Applications of 3,4-Dimethylphenylhydrazine Hydrochloride

- Application Summary : This compound is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

- Methods of Application : The reaction will need reagent K2CO3, and the menstruum ethanol .

- Results : The product of the reaction is 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

Five Metal–Organic Frameworks from 3,4-Dimethylphenyl Substituted Imidazole Dicarboxylate

- Application Summary : This research focuses on the synthesis of five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate .

- Methods of Application : The research involved the synthesis of new metal–organic frameworks using 3,4-dimethylphenyl substituted imidazole dicarboxylate .

- Results : The solid-state luminescent properties of the polymers have also been discussed .

Synthesis and Cyclizations of N-(2,3-, 3,4-Dimethylphenyl)-β-alanine Hydrochlorides

- Application Summary : This research focuses on the synthesis and cyclization of N-(2,3-, 3,4-dimethylphenyl)-β-alanine hydrochlorides .

- Methods of Application : A solution of the corresponding dimethylanilines, water, and acrylic acid was heated with stirring for 6 h at 90-100 °C .

Applications of 3,4-Dimethylphenylhydrazine Hydrochloride

- Application Summary : This compound is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

- Methods of Application : The reaction will need reagent K2CO3, and the menstruum ethanol .

- Results : The product of the reaction is 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

Five Metal–Organic Frameworks from 3,4-Dimethylphenyl Substituted Imidazole Dicarboxylate

- Application Summary : This research focuses on the synthesis of five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate .

- Methods of Application : The research involved the synthesis of new metal–organic frameworks using 3,4-dimethylphenyl substituted imidazole dicarboxylate .

- Results : The solid-state luminescent properties of the polymers have also been discussed .

Synthesis and Cyclizations of N-(2,3-, 3,4-Dimethylphenyl)-β-alanine Hydrochlorides

- Application Summary : This research focuses on the synthesis and cyclization of N-(2,3-, 3,4-dimethylphenyl)-β-alanine hydrochlorides .

- Methods of Application : A solution of the corresponding dimethylanilines, water, and acrylic acid was heated with stirring for 6 h at 90-100 °C .

- Results : The product of the reaction is N-Carboxyethyl-N-(2,3- and 3,4-dimethylphenyl)-β-alanine hydrochlorides .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-10-7-8-12(9-11(10)2)17-16(20)15-13-5-3-4-6-14(13)18-19-15/h3-9H,1-2H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQYDUGXAYXUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-1H-indazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2734708.png)

![3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2734714.png)

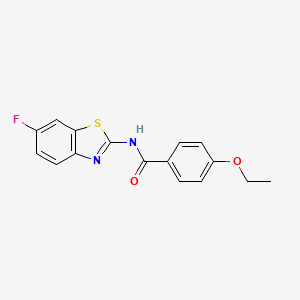

![N-(2,5-dimethylphenyl)-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2734716.png)

![11,13-Dimethyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734717.png)

![5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one](/img/structure/B2734720.png)

![2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2734722.png)

![3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2734725.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2734727.png)